
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and is commonly referred to as Br-DMB.
Wissenschaftliche Forschungsanwendungen
Br-DMB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Br-DMB has been tested on various cancer cell lines, where it has demonstrated significant cytotoxicity. Additionally, Br-DMB has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of Br-DMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Br-DMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation. Br-DMB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Br-DMB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. Br-DMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Br-DMB has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Br-DMB is that it is readily available and easy to synthesize. This makes it a cost-effective compound for use in scientific research. Additionally, Br-DMB has been shown to have low toxicity, making it a safer alternative to other compounds with similar therapeutic properties.
One of the limitations of Br-DMB is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of Br-DMB for different therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on Br-DMB. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in animal models. Another potential direction is to explore its potential as a new antibiotic. Additionally, more research is needed to fully understand the mechanism of action of Br-DMB and to optimize its use in therapeutic applications.
Conclusion
In conclusion, 4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is reproducible, making it readily available for scientific research. Br-DMB has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Br-DMB has a variety of biochemical and physiological effects, and it has been shown to have low toxicity. There are several future directions for research on Br-DMB, including further investigation of its anti-cancer properties and potential as a new antibiotic.
Synthesemethoden
The synthesis of Br-DMB involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with isobutylamine in the presence of a base. The reaction yields 4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide as the final product. This synthesis method has been optimized and is reproducible, making Br-DMB readily available for scientific research.
Eigenschaften
Produktname |
4-bromo-N-isobutyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C12H18BrNO4S |
Molekulargewicht |
352.25 g/mol |
IUPAC-Name |
4-bromo-2,5-dimethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-8(2)7-14-19(15,16)12-6-10(17-3)9(13)5-11(12)18-4/h5-6,8,14H,7H2,1-4H3 |
InChI-Schlüssel |
ATETVOCUXWGVKG-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Kanonische SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




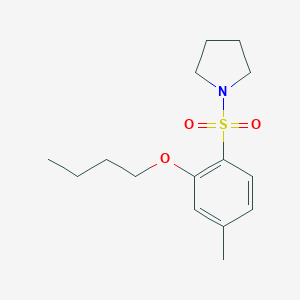
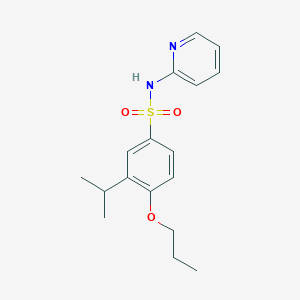
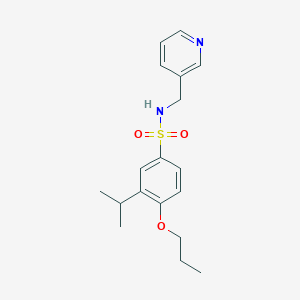



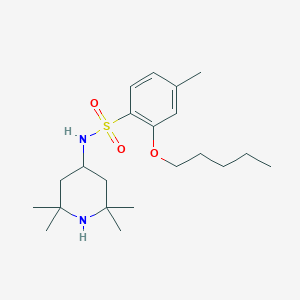
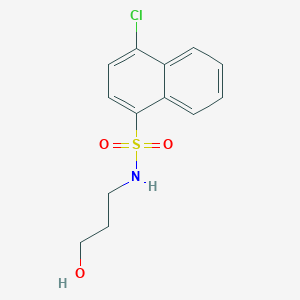
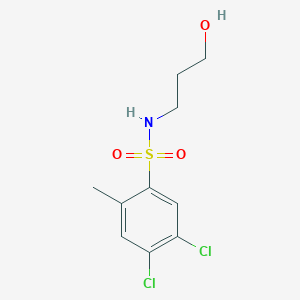
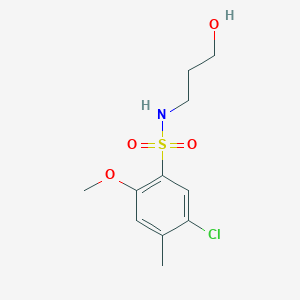


![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)